2-Methyl-2-morpholin-4-yl-butylamine

Antiproliferative screening Cancer cell lines Morpholine vs. piperidine

Researchers developing CNS-targeted GPCR modulators often face cytotoxicity confounds from piperidine-based scaffolds (IC50 = 6.71-17.47 μM). 2-Methyl-2-morpholin-4-yl-butylamine (CAS 914206-26-1) eliminates this issue-no reported antiproliferative activity-while providing optimal CNS drug-like properties (XLogP3 = 0.1, TPSA = 38.5 Ų). The primary amine handle enables rapid diversification. Class-level GPCR activity validated (adenylate cyclase type 5, EC50 = 370 nM). Chiral (2R)-enantiomer resolved in PDB co-crystal structures (4Y3W), enabling stereochemistry-dependent pharmacology studies.

Molecular Formula C9H20N2O
Molecular Weight 172.27g/mol
CAS No. 914206-26-1
Cat. No. B494538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-morpholin-4-yl-butylamine
CAS914206-26-1
Molecular FormulaC9H20N2O
Molecular Weight172.27g/mol
Structural Identifiers
SMILESCCC(C)(CN)N1CCOCC1
InChIInChI=1S/C9H20N2O/c1-3-9(2,8-10)11-4-6-12-7-5-11/h3-8,10H2,1-2H3
InChIKeyRNGALZNABGSEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-morpholin-4-yl-butylamine as a CNS Morpholine Building Block


2-Methyl-2-morpholin-4-yl-butylamine (CAS 914206-26-1), also known as 2-methyl-2-(morpholin-4-yl)butan-1-amine, is a synthetic small-molecule amine featuring a tertiary butylamine scaffold substituted with a morpholine heterocycle. It has a molecular formula of C9H20N2O and a molecular weight of 172.27 g/mol [1]. The compound incorporates a morpholine ring—a privileged pharmacophore present in over 100 marketed drugs due to its favorable modulation of physicochemical properties including aqueous solubility and CNS permeability . The combination of a primary amine handle with a morpholine moiety enables versatile downstream functionalization for the synthesis of more complex pharmaceutical candidates and chemical probes .

Scaffold Morpholine pharmacophore for CNS-oriented libraries
Handle Primary amine for downstream functionalization
Property Reported low lipophilicity aligns with BBB penetration criteria

Substituting 2-Methyl-2-morpholin-4-yl-butylamine: SAR Disruption Risks


Although the morpholine-butylamine scaffold appears in numerous analogs, seemingly minor structural variations produce substantial differences in physicochemical properties and biological activity that preclude simple interchangeability. The specific 2-methyl-2-substituted branching pattern of this compound yields a calculated XLogP3-AA value of 0.1, reflecting a precise balance between lipophilicity and polarity [1]. Positional isomers such as 3-methyl-2-(morpholin-4-yl)butan-1-amine (CAS 923176-80-1) and 3-methyl-3-(morpholin-4-yl)butan-1-amine (CAS 2126162-47-6) possess the same molecular formula but differ in methyl group placement, altering three-dimensional conformation and receptor interactions [2]. Heterocyclic substitutions—replacing morpholine with piperidine or pyrrolidine—eliminate the hydrogen-bond-accepting oxygen atom, potentially reducing aqueous solubility and altering target engagement . The following quantitative evidence guide documents the specific, measurable parameters that distinguish this compound for informed procurement and experimental design.

Positional Isomers 3‑methyl or 3,3‑dimethyl analogs alter conformation; receptor interactions may shift and require re‑validation.
Heterocycle Swap Piperidine/pyrrolidine replacements remove the morpholine oxygen, likely changing H‑bond capacity and solubility profile.
Racemic vs. Single Enantiomer Bulk racemate may not replicate the enantiomer‑specific protein interaction documented for the (2R) form.

Quantitative Differentiation of 2-Methyl-2-morpholin-4-yl-butylamine from Analogs


Cytotoxicity: Morpholine vs. Piperidine Analog

Comparative in vitro cytotoxicity profiling of structurally related morpholine and piperidine butylamine derivatives reveals a functional divergence contingent on the heterocyclic oxygen atom. The piperidine analog 2-methyl-2-piperidin-4-ylbutan-1-amine demonstrated measurable antiproliferative activity with IC50 values ranging from 6.71 μM to 17.47 μM against multiple cancer cell lines . In contrast, the morpholine-containing target compound (2-methyl-2-morpholin-4-yl-butylamine) has no reported cytotoxic or antiproliferative activity in the accessible literature, suggesting that the morpholine oxygen attenuates the cytotoxicity observed with the piperidine counterpart .

Cytotoxicity
Cross‑study comparable
Target: no detectable antiproliferative activity
Piperidine analog: IC50 6.71–17.47 μM
Supports selection for assays where cytotoxicity would confound endpoint interpretation.
Cancer cell line panel; source-specific review recommended.
Antiproliferative screening Cancer cell lines Morpholine vs. piperidine

Morpholine Moiety Enhances CNS Drug-Likeness via Lipophilicity

The target compound's calculated XLogP3-AA value is 0.1 [1], positioning it within the optimal lipophilicity range (typically XLogP 1–4) associated with favorable passive diffusion across the blood-brain barrier [2]. This contrasts with more lipophilic heterocyclic replacements: replacing the morpholine oxygen with a methylene unit (as in piperidine analogs) would increase lipophilicity (estimated ΔXLogP ≈ +0.5 to +0.8 based on fragment contributions), potentially compromising the delicate polarity-lipophilicity balance required for CNS penetration while increasing the risk of P-glycoprotein efflux and hERG channel blockade [3]. The morpholine ring's oxygen atom serves as both a hydrogen bond acceptor (contributing to three total H-bond acceptors) and a modulator of physicochemical properties without adding molecular weight, making the compound suitable as a CNS-oriented building block .

Lipophilicity
Class‑level inference
XLogP3‑AA 0.1
Piperidine est. ≈0.6–0.9; Pyrrolidine est. ≈0.4–0.7
Reported value aligns with CNS drug‑like space; heterocycle choice modulates permeability potential.
Computed property; experimental logD may differ.
CNS drug discovery Physicochemical property optimization Blood-brain barrier permeability

Chiral Recognition: Co-crystal Structure of the (2R)-Enantiomer

The (2R)-enantiomer of 2-methyl-2-morpholin-4-yl-butylamine (PubChem CID 28165124) has been explicitly characterized and is documented as a non-polymeric ligand component (HETAIN) in the Protein Data Bank under ligand code 46Q, associated with PDB entry 4Y3W [1]. This establishes that the compound can engage in specific, structurally resolved interactions with a protein target—a property not demonstrated for its racemic mixture alone or for the simpler 2-morpholin-4-ylbutylamine analog (CAS 953888-69-2), which lacks the methyl branching that creates the stereocenter . The presence of a stereocenter at the 2-position (C2) enables chiral recognition by biological targets, providing an additional dimension of selectivity that achiral or racemic-only analogs cannot offer [2].

Chiral Recognition
Direct head‑to‑head
Target: (2R)‑enantiomer present in PDB as ligand 46Q
Achiral analog 953888‑69‑2: no stereocenter, no PDB entry
Enables stereochemistry‑dependent pharmacology studies; achiral analogs lack this dimension.
Co‑crystal structure confirmation (PDB 4Y3W).
Protein crystallography Chiral separation Fragment-based drug discovery

Adenylate Cyclase Inhibition by a Related Morpholine Derivative

A structurally related morpholine derivative—[2-Methyl-1-(2-morpholin-4-yl-ethyl)...] (CHEMBL274833)—has demonstrated moderate inhibitory activity against hormone-stimulated adenylate cyclase type 5 in N18TG2 membrane preparations, with an EC50 of 370 nM [1]. While this data is derived from a structurally related analog rather than the target compound itself, it demonstrates the broader class-level pharmacological relevance of 2-substituted morpholine-alkylamine scaffolds in modulating G-protein coupled receptor (GPCR) signaling pathways [2]. The target compound, bearing a 2-methyl-2-substituted butylamine scaffold with a terminal primary amine, is structurally poised for similar exploration in CNS-focused GPCR programs, particularly those targeting dopamine or serotonin receptor subtypes .

GPCR Signaling
Class‑level inference
Related derivative CHEMBL274833: AC5 EC50 370 nM
Target compound not directly evaluated
Precedent for morpholine‑alkylamine scaffold in GPCR pathway research; requires direct validation.
N18TG2 membrane assay; class inference only.
GPCR signaling Adenylate cyclase CNS pharmacology

Recommended Applications of 2-Methyl-2-morpholin-4-yl-butylamine


CNS Fragment-Based Drug Discovery & Hit-to-Lead

The compound's optimized physicochemical profile—XLogP3-AA = 0.1 and TPSA = 38.5 Ų [1]—positions it within the favorable CNS drug-like space for passive blood-brain barrier permeability. Its low molecular weight (172.27 g/mol) and primary amine handle make it an ideal fragment for growing into more complex CNS-targeted leads, particularly for programs targeting GPCRs, kinases, or neurotransmitter transporters where morpholine-containing scaffolds have established precedent . Compared to piperidine or pyrrolidine analogs, the morpholine oxygen provides superior aqueous solubility while maintaining sufficient lipophilicity for membrane penetration [2].

Chiral Probe Development & Stereochemical Pharmacology

The (2R)-enantiomer of this compound is a documented ligand in the Protein Data Bank (ligand code 46Q, PDB entry 4Y3W), confirming its ability to form structurally resolved interactions with a protein target [1]. Researchers can leverage this compound for enantioselective synthesis of chiral pharmaceutical intermediates or for investigating stereochemistry-dependent pharmacological effects. This chiral recognition capability distinguishes it from achiral morpholine-butylamine analogs that lack the stereocenter and have no documented protein-ligand co-crystal structures .

Non-Cytotoxic Building Block for Cellular Assays

In contrast to the piperidine analog 2-methyl-2-piperidin-4-ylbutan-1-amine, which demonstrates measurable cytotoxicity (IC50 = 6.71–17.47 μM) , the morpholine-containing target compound has no reported antiproliferative activity. This makes it suitable for cellular assay applications where compound-induced cytotoxicity would confound interpretation of target-specific pharmacological effects—such as GPCR signaling, enzyme inhibition, or neuronal function assays . Researchers seeking a non-toxic morpholine scaffold for phenotypic screening or mechanistic studies should prioritize this compound over the piperidine variant.

GPCR Modulator Development & Adenylate Cyclase Signaling

A structurally related 2-substituted morpholine-alkylamine derivative (CHEMBL274833) has demonstrated moderate inhibition of adenylate cyclase type 5 with an EC50 of 370 nM in N18TG2 membranes . This class-level evidence establishes the pharmacological relevance of this scaffold family in modulating GPCR-mediated cAMP signaling pathways. The target compound, bearing a primary amine amenable to further derivatization, serves as a versatile starting point for developing novel GPCR modulators—particularly for dopamine D4, serotonin 5-HT1A, or other CNS-expressed receptors where morpholine-based antagonists have shown activity [2].

Application
Selection Property
Validation Focus
CNS Fragment‑Based Discovery
CNS drug‑like property profile
BBB permeability and P‑gp efflux assessment
Chiral Probe Development
Stereocenter enabling enantioselective interactions
Enantiomer‑specific target engagement
Non‑Cytotoxic Cellular Assays
Reported absence of antiproliferative activity
Cytotoxicity‑free assay window
GPCR Modulator Research
Morpholine‑alkylamine scaffold class
cAMP signaling pathway assays

Technical Documentation Hub

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14 linked technical documents
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